6-Keto-fulvestrant, also known as Fulvestrant Impurity F, is a derivative of Fulvestrant, an estrogen receptor antagonist used primarily in the treatment of hormone receptor-positive metastatic breast cancer. This compound is classified under selective estrogen receptor degraders, which function by downregulating estrogen receptors and inhibiting tumor growth. The presence of 6-Keto-fulvestrant as an impurity in Fulvestrant formulations necessitates its identification and quantification to ensure the quality and safety of pharmaceutical products.
The synthesis of 6-Keto-fulvestrant involves several chemical transformations, primarily focusing on the oxidation of specific functional groups within the Fulvestrant structure.
The molecular formula of 6-Keto-fulvestrant is , with a molecular weight of approximately 620.75 g/mol. The structure features a complex arrangement with multiple functional groups including a ketone at position C-6, which distinguishes it from its parent compound Fulvestrant.
The primary reaction involving 6-Keto-fulvestrant is its formation from Fulvestrant through oxidation.
The mechanism of action for 6-Keto-fulvestrant primarily revolves around its role as an impurity in formulations of Fulvestrant. While it does not exhibit significant estrogenic activity itself, its presence can influence the pharmacokinetics and pharmacodynamics of the primary drug by:
The scientific applications of 6-Keto-fulvestrant are primarily centered around its role in pharmaceutical formulations:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: